Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12N2O4. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by the presence of an amino group, a nitro group, and a methyl ester group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is widely used in scientific research due to its unique properties:
Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Chemical Ecology: Phenylpropanoids, including this compound, have been studied for their antifeedant properties against pests like the pine weevil.
Material Science: Its structural complexity makes it useful in the development of new materials with specific properties.
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Methyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a nitro group.
Methyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the aromatic ring.
Biological Activity
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by relevant data and case studies.
- Molecular Formula : C₉H₁₀ClN₂O₄
- Molecular Weight : Approximately 224.21 g/mol
- Solubility : Soluble in various solvents, enhancing its utility in chemical applications.
The compound features an amino group and a nitrophenyl moiety, which contribute to its unique chemical behavior and potential biological activities.
Biological Activity
The biological activity of this compound has been investigated across several domains:
1. Neurotransmission Modulation
- The compound is suggested to play a role in excitatory neurotransmission pathways, potentially acting as a neurotransmitter or modulator. Its structural similarity to amino acids enables interaction with biological systems, influencing neurotransmission processes.
2. Antioxidant Activity
- Preliminary studies indicate that methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.
3. Enzyme Interactions
- Research indicates that the compound is employed in studies of enzyme-substrate interactions and protein-ligand binding, highlighting its relevance in biochemical research and drug development .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
These synthesis methods emphasize the compound's accessibility for research and industrial applications.
Case Study 1: Neurotransmitter Activity
A study explored the potential of methyl 3-amino-3-(4-nitrophenyl)propanoate as a neurotransmitter. The findings suggested that it may enhance excitatory signaling in neuronal cells, indicating its potential therapeutic application in neurodegenerative diseases.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound scavenges free radicals effectively, showcasing its potential as an antioxidant agent in pharmacological formulations aimed at reducing oxidative damage in cells.
Case Study 3: Drug Development
Research into the pharmacokinetics of methyl 3-amino-3-(4-nitrophenyl)propanoate has indicated promising results for its use as a precursor in the synthesis of chiral drugs, enhancing the efficacy and specificity of therapeutic agents .
Properties
CAS No. |
93506-52-6 |
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Molecular Formula |
C10H13ClN2O4 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
InChI Key |
GZFNFLAPRMEJIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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